2-Methyl-1,2,3,4-Tetrahydrochinolin-6-amin

Übersicht

Beschreibung

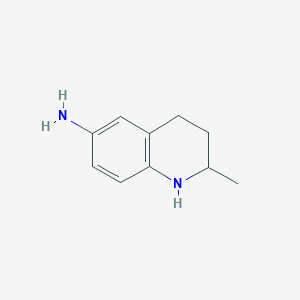

2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure that is partially saturated, with a methyl group at the second position and an amine group at the sixth position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Organic Synthesis

This compound serves as a crucial building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it valuable in developing new materials and compounds.

Coordination Chemistry

In coordination chemistry, 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine acts as a ligand. Its ability to coordinate with metal ions enhances the development of metal complexes with potential applications in catalysis and materials science.

Biological Applications

Antimicrobial Activity

Research indicates that 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has demonstrated antiproliferative effects against several cancer cell lines. For example, derivatives of this compound have been tested against human tumor cell lines such as HT-29 (colorectal adenocarcinoma) and A2780 (ovarian carcinoma), showing significant cytotoxicity with IC50 values ranging from 5.4 to 17.2 μM .

Neuroprotective Effects

2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine has been studied for its neuroprotective properties. It inhibits monoamine oxidase (MAO), an enzyme involved in dopamine metabolism. This inhibition could have implications for treating neurodegenerative diseases like Parkinson's disease .

Medical Applications

Potential Therapeutic Agent

Research is ongoing to explore the compound's potential as a therapeutic agent for diseases such as Alzheimer's and other neurodegenerative disorders. Its ability to modulate neurotransmitter levels positions it as a candidate for further pharmacological development.

Pain Management

Studies have evaluated the efficacy of related compounds in models of neuropathic pain. For instance, certain analogs have shown effectiveness in reversing thermal hyperalgesia when administered intraperitoneally .

Industrial Applications

Dyes and Pigments Production

In the industrial sector, 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is used in producing dyes and pigments. Its chemical properties allow it to be incorporated into various formulations that require color stability and durability.

Case Studies

- Anticancer Activity Study : A study evaluating the antiproliferative effects of tetrahydroquinoline derivatives revealed significant cytotoxicity against cancer cell lines. The findings suggest that structural modifications can enhance the biological activity of these compounds .

- Neuroprotection Research : Research highlighted the efficacy of 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine in enhancing dopamine metabolism while inhibiting MAO activity. This dual action may offer therapeutic benefits in managing symptoms of neurodegenerative diseases .

- Kynurenine Pathway Modulation : Derivatives of this compound were shown to influence enzymatic activities within the kynurenine pathway. This modulation holds potential for restoring balance between excitatory and inhibitory neurotransmission in neurological disorders .

Wirkmechanismus

Target of Action

It is known that tetrahydroquinoline analogs exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Tetrahydroquinoline analogs are known to interact with their targets in a variety of ways, leading to changes in biological activity .

Biochemical Pathways

Tetrahydroquinoline analogs are known to influence various biochemical pathways, leading to their diverse biological activities .

Result of Action

Tetrahydroquinoline analogs are known to exert diverse biological activities, suggesting a range of potential molecular and cellular effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine may involve large-scale batch reactions using similar cyclization techniques. The use of continuous flow reactors can enhance the efficiency and yield of the process. Catalysts such as zeolites or metal oxides may be employed to facilitate the reaction and improve selectivity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into fully saturated amines. Hydrogenation using palladium on carbon is a typical method.

Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Halogens (bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Fully saturated amines.

Substitution: Halogenated quinoline derivatives.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar tetrahydroquinoline core but has a methyl group at the first position instead of the second.

2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a chloroacetyl group and a methoxy group, making it structurally similar but functionally different.

Uniqueness: 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and amine groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other tetrahydroquinoline derivatives .

Biologische Aktivität

2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is a bicyclic amine with significant biological activity. Its molecular formula is C10H14N2, and it features a tetrahydroquinoline core with a methyl group at the second position and an amino group at the sixth position. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological effects.

Biological Properties

Research indicates that 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine exhibits various biological activities, including:

- Antiproliferative Activity : The compound has been tested for its ability to inhibit cell proliferation in cancer cell lines. For instance, studies have shown that related compounds can exert significant cytotoxic effects against human tumor cell lines such as HT-29 (colorectal adenocarcinoma) and A2780 (ovarian carcinoma) with IC50 values ranging from 5.4 to 17.2 μM .

- Monoamine Oxidase Inhibition : It has been characterized as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in dopamine metabolism. This inhibition can lead to altered levels of neurotransmitters, potentially impacting conditions like depression and Parkinson's disease .

- Neuroprotective Effects : The compound's derivatives have been studied for their neuroprotective properties, particularly through their interactions with the kynurenine pathway. This pathway is essential for neurotransmitter balance and has implications in neurodegenerative diseases .

Synthesis and Structure-Activity Relationship

The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine can be achieved through various chemical methods. Understanding its structure-activity relationship (SAR) is critical for developing more potent analogs. The presence of both a methyl group and an amino group contributes to its unique reactivity and biological profiles compared to other related compounds.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | Tetrahydroquinoline | Lacks the methyl group at position two |

| 6-Aminoquinoline | Quinoline | Contains a quinoline core but lacks tetrahydrogen |

| 2-Methylquinoline | Quinoline | Methyl substitution at position two |

| 1-Methyl-1H-pyrrole | Pyrrole | Different heterocyclic structure |

Case Studies

Several studies have focused on the biological activity of 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine and its derivatives:

- Anticancer Activity : In a study evaluating the antiproliferative effects of various tetrahydroquinoline derivatives on cancer cell lines, significant cytotoxicity was observed in certain analogs that were structurally similar to 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine .

- Pain Relief : Another study explored the use of related compounds in models of neuropathic pain. Compounds similar to 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine demonstrated efficacy in reversing thermal hyperalgesia when administered intraperitoneally .

- Kynurenine Pathway Modulation : Research indicated that derivatives of this compound can influence the kynurenine pathway's enzymatic activities. This modulation has potential implications for treating neurological disorders by restoring balance between excitatory and inhibitory neurotransmission .

Eigenschaften

IUPAC Name |

2-methyl-1,2,3,4-tetrahydroquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFHVMXNLAGVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595919 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649569-61-9 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.